molecular formula C24H22N4O3 B2561857 N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1351823-63-6

N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No.: B2561857
CAS No.: 1351823-63-6
M. Wt: 414.465
InChI Key: ZTFIDQQQHKHKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also contains a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The oxadiazole and pyridinone rings, as well as the acetamide group, could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could influence its polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Novel Compounds

The compound is used in the synthesis of novel derivatives, which are then tested for various biological activities. For example, researchers synthesized a series of new N- and S-substituted 1,3,4-oxadiazole derivatives, investigating their potential as antimicrobial agents. These compounds showed moderate to significant activity against various bacterial strains, demonstrating the compound's utility in developing new antimicrobial agents (Iqbal et al., 2017).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of derivatives synthesized from the compound. For instance, a study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The findings suggested moderate inhibitors but relatively more active against Gram-negative bacterial strains, highlighting the compound's relevance in antimicrobial research (Karpina et al., 2019).

Anticancer Evaluation

The compound also serves as a precursor in the synthesis of derivatives with anticancer properties. A study designed and synthesized derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines. Most of the tested compounds exhibited moderate to excellent anticancer activity, indicating the compound's potential as a scaffold for developing anticancer agents (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its chemical and physical properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-16-6-4-8-18(12-16)23-25-24(31-26-23)19-10-11-21(29)28(14-19)15-22(30)27(3)20-9-5-7-17(2)13-20/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFIDQQQHKHKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N(C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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